molecular formula C12H14N2O3 B2486110 N-((2,5-dimethylfuran-3-yl)methyl)-5-methylisoxazole-4-carboxamide CAS No. 1428371-25-8

N-((2,5-dimethylfuran-3-yl)methyl)-5-methylisoxazole-4-carboxamide

Cat. No. B2486110
CAS RN: 1428371-25-8
M. Wt: 234.255
InChI Key: NMJWBUGLJULWHZ-UHFFFAOYSA-N
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Description

The compound "N-((2,5-dimethylfuran-3-yl)methyl)-5-methylisoxazole-4-carboxamide" belongs to a class of chemicals known for their diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The compound features a fusion of dimethylfuran and methylisoxazole moieties, which are of interest due to their potential biological activities and chemical properties.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, starting with the preparation of the core furan and isoxazole rings followed by subsequent functionalization. For instance, the synthesis of 3-methylisoxazole-5-carboxamides and related compounds from isoxazole-5-carboxylic acid, thionyl chloride, and corresponding amines or pyrazoles demonstrates a one-pot approach to assembling such structures (Martins et al., 2002).

Molecular Structure Analysis

The determination of molecular structure can be accomplished through various spectroscopic and crystallographic techniques. For example, the structure elucidation of designer drugs with complex molecular frameworks highlights the use of NMR spectroscopy and mass spectrometry for identifying and confirming molecular structures (McLaughlin et al., 2016).

properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-7-4-10(8(2)16-7)5-13-12(15)11-6-14-17-9(11)3/h4,6H,5H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJWBUGLJULWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C2=C(ON=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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